Home > Products > Screening Compounds P60127 > 1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine - 5882-80-4

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Catalog Number: EVT-5025131
CAS Number: 5882-80-4
Molecular Formula: C24H34N2O6
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Calcium channel blocking activity: KB-2796, a related compound, exhibits calcium channel blocking activity, inhibiting contractile responses in various arteries [ [] ]. This suggests a possible mechanism involving the modulation of calcium ion influx.
  • Sigma receptor binding: KB-5492, another related compound, displays sigma receptor binding affinity and demonstrates ulceroprotective effects, potentially through interaction with sigma receptors in the gastric mucosa [ [] ].
  • Modulation of mitochondrial permeability transition: S-15176, a piperazine derivative containing a 2,3,4-trimethoxybenzyl moiety, inhibits the mitochondrial permeability transition, protecting against cell death [ [] ].

1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Compound Description: This compound was identified as a starting point in the search for novel platelet-activating factor (PAF) antagonists. []

1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (1b)

Compound Description: This derivative, along with its 4-(3,4,5-trimethoxybenzoyl)piperazine counterparts (denoted as 2b), demonstrated both in vitro and in vivo PAF antagonistic activities. []

Relevance: Similar to the previous compound, 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (1b) shares the substituted piperazine ring with 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. The difference lies in the specific groups attached to the piperazine nitrogen atoms. In this case, one nitrogen is substituted with a 6-methoxy-3,4-dihydro-2-naphthoyl group, while the other bears a 3,4,5-trimethoxybenzoyl group. This structural variation further emphasizes the ongoing investigation of different substituents and their effects on PAF antagonism. []

1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (2g)

Compound Description: Out of the series of tested PAF antagonists, compound 2g emerged as one of the most potent. []

Relevance: This compound belongs to the same series of 4-(3,4,5-trimethoxybenzoyl)piperazine derivatives as the previous compound (1b) and similarly shares the substituted piperazine ring with 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. Its structure differs in the specific substituents attached to the piperazine nitrogens. Compound 2g incorporates a 2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl group on one nitrogen, while the other nitrogen bears a 3,4,5-trimethoxybenzoyl group. This compound's potent PAF antagonistic activity underscores the significance of the specific substituents and their influence on biological activity within this structural class. []

2- or 3-Substituted 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)- and 4-(3,4,5-trimethoxybenzyl)piperazines (2a-s, 3a, b)

Compound Description: This series of compounds represents a broader exploration of structural modifications around the piperazine scaffold, aiming to further enhance the PAF-antagonistic activity. The researchers investigated the impact of substitutions at the 2- or 3- positions of the piperazine ring, while maintaining the core structural features of the previously identified potent antagonists. []

Relevance: This series exhibits close structural resemblance to 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, with the primary distinction being the presence of a 2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl group on one nitrogen, instead of a trimethoxybenzyl group. This consistent incorporation of specific substituents highlights their potential importance for PAF antagonism, while the exploration of 2- or 3- position modifications on the piperazine ring suggests a strategy to fine-tune the activity profile. []

2-Methoxymethyl derivative (2f)

Compound Description: Among the 2- or 3-substituted piperazine derivatives, compound 2f displayed the most robust antagonistic properties against PAF-induced platelet aggregation and blood pressure reduction. []

Relevance: This compound belongs to the 2- or 3-substituted piperazine series and is structurally analogous to 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. The main structural difference is the presence of a 2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl group on one nitrogen of compound 2f, replacing a trimethoxybenzyl group in the target compound. Notably, compound 2f also incorporates a methoxymethyl group at the 2-position of the piperazine ring. This modification highlights the contribution of specific substituents on the piperazine ring to the compound's potent PAF antagonistic activity. []

(R)-(+)-2f and (S)-(-)-2f

Compound Description: Recognizing the significance of chirality in drug action, the researchers synthesized and evaluated the individual enantiomers of the potent 2-methoxymethyl derivative, designated as (R)-(+)-2f and (S)-(-)-2f. Interestingly, the (S)-(-)-2f enantiomer exhibited a thirty-fold higher affinity for the PAF receptor compared to its (R)-(+)-2f counterpart in binding assays. []

Relevance: These enantiomers are directly derived from the 2-methoxymethyl derivative (2f), maintaining the same core structure as 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine but with a 2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl group on one piperazine nitrogen. The significant difference in their binding affinities for the PAF receptor emphasizes the crucial role of stereochemistry in determining the biological activity of these piperazine derivatives. []

Trimetazidine (1-[2,3,4-Trimethoxybenzyl]piperazine)

Compound Description: Trimetazidine, a clinically used anti-ischemic drug, served as a reference compound in several of the provided studies. Its known pharmacological properties, particularly its anti-ischemic effects, provided a basis for comparison with the newly synthesized piperazine derivatives. [, , , , , , ]

1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796)

Compound Description: KB-2796 is a cerebral vasodilator. Its metabolism, pharmacokinetics, and biological effects were extensively studied in several of the provided research articles. [, , , , , , , , , ]

Relevance: KB-2796 is structurally analogous to 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, sharing the 2,3,4-trimethoxybenzyl piperazine core. The key difference lies in the substituent on the other nitrogen of the piperazine ring. In KB-2796, this position is occupied by a bis(4-fluorophenyl)methyl group, while in the target compound, it's a 2,4,5-trimethoxybenzyl group. This structural comparison highlights the exploration of various aromatic substituents on the piperazine scaffold to potentially modulate biological activities. [, , , , , , , , , ]

Metabolites of KB-2796

Compound Description: Several metabolites of KB-2796, resulting from O-demethylation, N-dealkylation, and hydroxylation reactions, were identified and characterized. [, , , , ]

Relevance: These metabolites provide insights into the metabolic pathways of KB-2796 and, by extension, offer potential clues about the metabolism of structurally related compounds, including 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. The identified metabolic transformations, such as O-demethylation at the methoxy groups of the trimethoxybenzyl moiety, could potentially occur with the target compound as well, given the structural similarities. [, , , , ]

1-Cinnamyl-4-(2,3,4-trimethoxybenzyl)-tetrahydropyrazine hydrochloride (CTTP)

Compound Description: CTTP demonstrated protective effects against arrhythmia induced by myocardial ischemia-reperfusion injury, potentially through its antioxidant properties. []

3-Nitro-4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-benzoylguanidine tartrate (TG-6)

Compound Description: TG-6 exhibited protective effects against myocardial ischemia-reperfusion injury, suggesting its potential as a therapeutic agent for this condition. []

4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine derivatives

Compound Description: This series of compounds was designed and synthesized as potential Na+/H+ exchanger 1 (NHE1) inhibitors, aiming to develop novel cardioprotective agents. []

1-[bis(4-fluorophenyl)methyl]-4-(3,4-dimethoxy-2-hydroxybenzyl) piperazine (M2)

Compound Description: M2 is a metabolite of KB-2796, identified in the milk of lactating rats after oral administration of the parent compound. []

Relevance: While not directly containing the 2,3,4-trimethoxybenzyl group, M2 is structurally similar to 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine because of the shared piperazine core and the presence of a dimethoxy-hydroxybenzyl substituent. This structural similarity suggests potential metabolic pathways for the target compound, particularly considering the metabolic conversions observed with KB-2796, which also features a trimethoxybenzyl group. []

1-(3,4,5-Trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride

Compound Description: This compound was used as a starting material in a Stevens rearrangement reaction, yielding products with potential relevance to benzomorphan synthesis. []

Relevance: This compound shares the 3,4,5-trimethoxybenzyl moiety with 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, although it incorporates a tetrahydropyridinium ring instead of a piperazine ring. This structural similarity highlights the exploration of different heterocyclic scaffolds while maintaining the trimethoxybenzyl group, suggesting potential interest in its pharmacological properties or synthetic utility. []

N-Phenyl- and N-Benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides

Compound Description: These two series of compounds, comprising 11 N-phenyl- and 11 N-benzothiazolyl-substituted derivatives, were synthesized and evaluated for their in vitro biological activity against various bacterial and fungal strains, including Mycobacterium tuberculosis H37Rv. []

Properties

CAS Number

5882-80-4

Product Name

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C24H34N2O6

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H34N2O6/c1-27-19-8-7-17(23(31-5)24(19)32-6)15-25-9-11-26(12-10-25)16-18-13-21(29-3)22(30-4)14-20(18)28-2/h7-8,13-14H,9-12,15-16H2,1-6H3

InChI Key

WKBYLNZYJBOYQR-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.